molecular formula C16H14FN5O2 B11332819 2-(4-fluorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

2-(4-fluorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

Cat. No.: B11332819
M. Wt: 327.31 g/mol
InChI Key: VDYXDMFCVCWTPL-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-fluorophenol with an appropriate halogenated propanamide derivative under basic conditions to form the fluorophenoxy intermediate. This intermediate is then reacted with 4-(1H-1,2,3,4-tetrazol-1-yl)aniline under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or tetrazole rings .

Scientific Research Applications

2-(4-Fluorophenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy and tetrazole groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
  • 1-(4-(4-Fluorophenoxy)phenyl)ethanone
  • 2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid

Uniqueness

2-(4-Fluorophenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide is unique due to the presence of both fluorophenoxy and tetrazole groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C16H14FN5O2

Molecular Weight

327.31 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[4-(tetrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C16H14FN5O2/c1-11(24-15-8-2-12(17)3-9-15)16(23)19-13-4-6-14(7-5-13)22-10-18-20-21-22/h2-11H,1H3,(H,19,23)

InChI Key

VDYXDMFCVCWTPL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2C=NN=N2)OC3=CC=C(C=C3)F

Origin of Product

United States

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